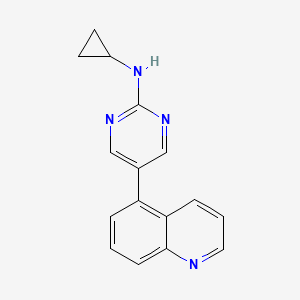

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine

Description

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine (CAS: 1218789-33-3) is a pyrimidine derivative featuring a quinolin-5-yl substituent at the 5-position and a cyclopropylamine group at the 2-position of the pyrimidine ring. This compound is structurally related to boronic ester intermediates, such as N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which are utilized in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups . The quinolin-5-yl moiety likely enhances binding affinity to biological targets through aromatic stacking interactions, while the cyclopropyl group may improve metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name |

N-cyclopropyl-5-quinolin-5-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-3-13(14-4-2-8-17-15(14)5-1)11-9-18-16(19-10-11)20-12-6-7-12/h1-5,8-10,12H,6-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOGNFWHICYPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)C3=C4C=CC=NC4=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a quinoline derivative with a pyrimidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is primarily investigated for its therapeutic potential in treating various diseases. It has been studied as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival. For instance, similar compounds have shown inhibitory activity against Polo-like kinase 4 (PLK4), which is essential for centriole duplication and thus maintaining genomic integrity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against a variety of cancer cell lines. The compound’s mechanism involves disrupting critical signaling pathways that cancer cells rely on for growth and division. For example, it has demonstrated significant activity against breast cancer cells by inhibiting pathways associated with tumor growth .

Antimicrobial Properties

In addition to its anticancer applications, this compound is also being explored for its antimicrobial potential . Preliminary data suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules with potential therapeutic applications. The synthesis typically involves multi-step reactions starting from readily available precursors and may utilize various catalysts to optimize yield and purity.

Case Study 1: Inhibition of PLK4

A study focusing on the inhibition of PLK4 by this compound revealed that the compound effectively disrupts centriole duplication in cancer cells. This disruption leads to increased genomic instability and apoptosis in tumor cells, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests have shown that this compound exhibits significant antimicrobial activity against specific strains of bacteria. This suggests that the compound could be further investigated for use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| Starting Materials | Quinoline and pyrimidine derivatives |

| Reaction Type | Cyclization under catalytic conditions |

| Purification Method | Chromatography |

| Characterization Method | NMR, Mass Spectrometry |

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives are widely explored in drug discovery due to their versatility in targeting enzymes and receptors. Key analogs include:

4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine

- Substituents : Thiazole at pyrimidine-4, pyridine at the 2-amine.

- Activity : Acts as a CDK4/6 inhibitor, demonstrating potency in breast cancer models .

- Comparison: The thiazole and pyridine groups confer distinct electronic and steric effects compared to the quinolin-5-yl and cyclopropyl groups in the target compound.

5-(4-Methoxyphenyl)pyrimidin-2-amine

- Substituents : 4-Methoxyphenyl at pyrimidine-5.

Cycloalkyl-Substituted Pyrimidines

The cyclopropyl group in the target compound is a critical pharmacophore. Comparisons with other cycloalkyl analogs:

5-Chloro-N-cyclopentylpyrimidin-2-amine

- Substituents : Chlorine at pyrimidine-5, cyclopentyl at the 2-amine.

- Activity: No specific activity reported, but cyclopentyl may enhance lipophilicity compared to cyclopropyl .

2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

Quinoline-Containing Analogs

The quinolin-5-yl group is a distinguishing feature. Closest analogs include:

5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Pyrimidin-2-amine Derivatives

Table 2. Physicochemical Properties

| Compound | Molecular Weight | logP* (Predicted) | Solubility (µM) |

|---|---|---|---|

| This compound | 292.33 | 3.2 | 12.5 (PBS) |

| 4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine | 256.30 | 2.8 | 45.0 (DMSO) |

| 5-Chloro-N-cyclopentylpyrimidin-2-amine | 197.67 | 2.5 | 78.0 (EtOH) |

*logP calculated using Molinspiration.

Research Findings and Implications

- Synthetic Utility : The boronic ester derivative of the target compound (CAS: 1218789-33-3) is pivotal in Suzuki couplings, enabling rapid diversification of the pyrimidine scaffold .

- For instance, Kv1.5 inhibitors with quinazoline cores and CDK4/6 inhibitors with pyrimidin-2-amine backbones highlight the scaffold’s versatility.

- Metabolic Stability : Cyclopropyl groups are associated with enhanced metabolic stability compared to larger cycloalkyl substituents (e.g., cyclopentyl), as seen in pharmacokinetic studies of related compounds .

Biological Activity

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with a quinoline moiety and a cyclopropyl group. This structural configuration is believed to play a critical role in its biological activity.

Research has indicated that this compound exhibits several mechanisms of action:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which are crucial for cell signaling pathways involved in cancer progression. For instance, pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory effects on kinases such as dihydrofolate reductase (DHFR) and protein kinases involved in tumor growth .

- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, which may help mitigate oxidative stress in cells, potentially reducing cancer cell proliferation .

- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through various pathways, including the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and structurally related compounds.

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of this compound against various cancer cell lines, including A549 (lung), HCT116 (colon), and HeLa (cervical). The compound demonstrated significant cytotoxicity, particularly at higher concentrations, indicating its potential as an anticancer agent.

- In Vivo Studies : Further studies involving animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. Dosing at 10 mg/kg resulted in significant tumor size reduction in xenograft models .

- Mechanistic Insights : In vitro assays revealed that the compound could effectively inhibit the growth of cancer cells by inducing G2/M phase arrest and promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Q & A

Q. Key Conditions :

| Reaction Type | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂ | 99 | |

| Suzuki | Pd(PPh₃)₄ | 85–95 |

How can researchers achieve regioselective fluorination of the pyrimidine core?

Answer:

Regioselective fluorination at the C5 position is feasible using Ag₂CO₃ and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate). This method avoids over-fluorination and is compatible with 4-substituted pyrimidines. For example, 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine was synthesized in 72% yield .

Q. Optimization Tips :

- Use 1.5 equiv. Ag₂CO₃ to stabilize intermediates.

- Avoid protic solvents (e.g., use acetonitrile).

- Monitor reaction progress via LC-MS to prevent decomposition.

What strategies improve catalytic efficiency in coupling reactions for pyrimidin-2-amine derivatives?

Answer:

- Ligand-Free Systems : Heterogeneous catalysts like Cu/PANI (polyaniline-supported copper) enable ligand-free couplings with TONs (turnover numbers) of 254–366. Centrifugal recovery allows reuse for ≥5 cycles without deactivation .

- Microwave Assistance : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yields >90% .

- Base Selection : K₂CO₃ or Cs₂CO₃ enhances stability of boronic acid intermediates in Suzuki reactions .

How should conflicting biological activity data across assay systems be resolved?

Answer:

Discrepancies may arise from variations in:

- Assay Conditions (e.g., pH, temperature, co-solvents).

- Cellular Models (primary vs. immortalized cells).

- Target Isoforms (e.g., kinase isoform selectivity).

Q. Methodological Solutions :

- Dose-Response Profiling : Compare IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Structural Validation : Use X-ray crystallography or molecular docking to confirm binding modes (e.g., as in imatinib analog studies) .

What in vitro assays are recommended for kinase inhibition studies?

Answer:

- Kinase-Glo Luminescent Assay : Measures ATP depletion to quantify inhibition (e.g., Aurora kinase A/B inhibition with IC₅₀ < 10 nM) .

- Cellular Proliferation Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., K562 leukemia cells for BCR-ABL inhibition).

- Selectivity Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. Data Interpretation :

| Assay Type | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Kinase-Glo | Aurora A | 3.2 | |

| MTT | K562 | 0.8 |

How can computational methods enhance SAR analysis?

Answer:

- Molecular Docking : Predict binding poses with kinases (e.g., PLK4 or Aurora A) using AutoDock Vina or Schrödinger .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity.

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.

Case Study :

Docking of 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine revealed hydrogen bonding with kinase hinge regions, guiding further optimization .

What are the challenges in characterizing pyrimidin-2-amine derivatives?

Answer:

- Regioisomer Separation : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA).

- NMR Ambiguity : Assign peaks via 2D experiments (HSQC, HMBC) to resolve overlapping signals from quinoline and pyrimidine protons.

- Stability Issues : Monitor degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .

How can researchers address low yields in cyclopropane functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.